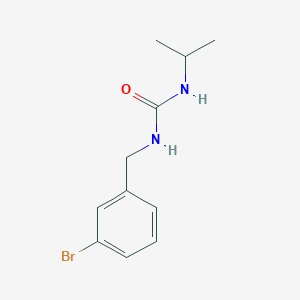
1-(3-Bromobenzyl)-3-isopropylurea
Vue d'ensemble
Description
“1-(3-Bromobenzyl)piperidine” is a compound that has a similar structure to the requested compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reduction, acylation, alkylation, and bromination . For instance, 3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield a corresponding hydrocarbon .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely. For example, 3-Bromobenzyl bromide was used in the synthesis of various compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For “1-(3-Bromobenzyl)piperidine”, the density is 1.3±0.1 g/cm3, the boiling point is 302.9±17.0 °C at 760 mmHg, and the flash point is 137.0±20.9 °C .Applications De Recherche Scientifique
Catalysis and Synthesis
The compound is used in domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, with broad substrate scope and application in the synthesis of drugs like antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
It's involved in Pd-catalyzed direct arylation processes, aiding in the synthesis of complex organic structures like 3-halopyrazolo[5,1-a]isoindoles (Brahim, Ammar, Soulé, & Doucet, 2016).
Analytical Chemistry
- Utilized in the separation and determination of isomers in chromatography, demonstrating effectiveness in complex chemical analyses (Kluska et al., 2014).
Electrochemical Applications
- A key component in the electroreductive synthesis of organic derivatives like 1-(bromobenzyl)-isoquinoline, which are pivotal in the synthesis of natural alkaloids (Shono, Miyamoto, Mizukami, & Hamaguchi, 1981).
Environmental and Material Sciences
- Its derivatives, such as thioureas, have been studied as corrosion inhibitors for materials like carbon steel, highlighting its potential in material preservation (Torres et al., 2014).
Biotechnological Production
- Involved in the biotechnological production of compounds like cis-1,2-dihydrocatechols, used as starting materials for synthesizing complex organic molecules (Vila et al., 2013).
Antitumor Activity
- Some derivatives, like S-(p-bromobenzyl)glutathione, show potential as antitumor agents, inhibiting the growth of certain cancer cells (Thornalley, Ladan, Ridgway, & Kang, 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUSNPIQDLXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




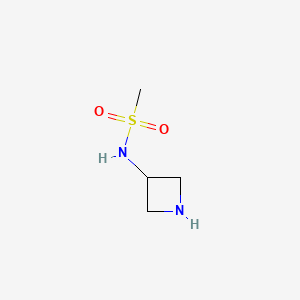
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)


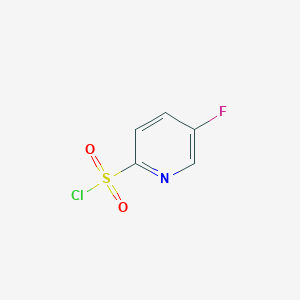
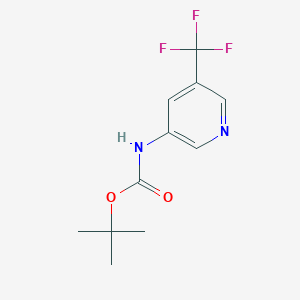

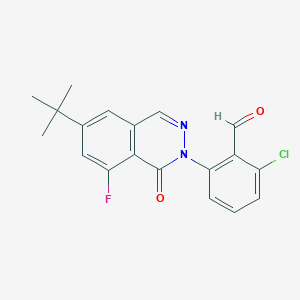
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)